Diphenylgermanium dihydrate Diphenylgermanium dihydrate
Brand Name: Vulcanchem
CAS No.: 13969-30-7
VCID: VC21355341
InChI: InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H
SMILES: C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C48H44Ge4O2
Molecular Weight: 939.3 g/mol

Diphenylgermanium dihydrate

CAS No.: 13969-30-7

Cat. No.: VC21355341

Molecular Formula: C48H44Ge4O2

Molecular Weight: 939.3 g/mol

* For research use only. Not for human or veterinary use.

Diphenylgermanium dihydrate - 13969-30-7

Specification

CAS No. 13969-30-7
Molecular Formula C48H44Ge4O2
Molecular Weight 939.3 g/mol
Standard InChI InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H
Standard InChI Key BRWTXOZNSDGPDR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties

Diphenylgermane is an organogermanium compound consisting of a germanium atom bonded to two phenyl groups and two hydrogen atoms. The compound serves as an important intermediate in organogermanium chemistry and exhibits distinctive properties that make it valuable for various applications.

Basic Identification Data

Diphenylgermane is identified by several systematic and common names in chemical literature. It belongs to the broader family of organogermanium compounds, which combine organic groups with germanium as the central atom.

Identification ParameterInformation
IUPAC NameDiphenylgermane
Common SynonymsDiphenylgermanium dihydride, Diphenyl germanium hydride, Germane, diphenyl-
Chemical FormulaC₁₂H₁₂Ge
Linear Formula(C₆H₅)₂·GeH₂
Molecular Weight228.89 g/mol
CAS Registry Number1675-58-7
PubChem CID137148
MDL NumberMFCD00156543

The compound features a central germanium atom with tetrahedral geometry, where two coordination sites are occupied by phenyl groups and two by hydrogen atoms .

Physical and Chemical Properties

Diphenylgermane exists as a clear liquid at standard temperature and pressure, with specific physical properties that characterize its behavior in various environmental conditions.

PropertyValue
AppearanceClear liquid
Melting Point0°C
Boiling Point93°C
Density1.22 g/cm³
Solubility in WaterInsoluble
Exact Mass230.015 g/mol
Monoisotopic Mass230.015 g/mol
Refractive Index1.5921
Flash Point104°C

The compound is insoluble in water but generally soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and hydrocarbons .

Spectroscopic and Structural Characterization

Spectroscopic methods provide essential tools for confirming the structure and purity of diphenylgermane. Several analytical techniques have been employed to characterize this compound.

Spectroscopic Identifiers

The molecular structure of diphenylgermane can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Identifier TypeValue
SMILESC1=CC=C(C=C1)[GeH2]C2=CC=CC=C2
InChIInChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
InChI KeyRQAOPXAHIPYOBI-UHFFFAOYSA-N

These identifiers uniquely specify the chemical structure and can be used to search chemical databases for additional information .

Synthesis and Preparation Methods

The synthesis of diphenylgermane has evolved over decades of organogermanium chemistry. Several synthetic routes are documented in the literature, with varying levels of efficiency and complexity.

Historical Context

Research into organogermanium-sulfur chemistry reveals that while extensive work has been done on organogermanium compounds in the past century, relatively few papers have specifically addressed thiogermanium compounds. This contextualizes the position of diphenylgermane within the broader field of organogermanium chemistry .

Reactivity and Chemical Behavior

Diphenylgermane demonstrates characteristic reactivity patterns that reflect both its germanium center and the influence of the phenyl substituents.

Thermal Properties and Stability

Thermal analysis of related germanium compounds provides insights into the behavior of diphenylgermane under various temperature conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies of analogous compounds have shown distinct thermal events that characterize their stability profiles.

The related germanium(II) compounds display thermal events including:

  • Onset of volatilization (sublimation)

  • Exothermic events that may indicate phase transitions or decomposition

  • Complete decomposition at elevated temperatures

By analogy, diphenylgermane likely exhibits similar thermal behavior, with specific temperature ranges reflecting its unique structural features.

Precautionary Statement CodesMeaning
P233Keep container tightly closed
P260Do not breathe dust/fume/gas/mist/vapors/spray
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/clothing/eye protection/face protection

Additional precautionary measures include specific instructions for response to exposure, storage conditions, and disposal practices .

Applications in Synthetic Chemistry

Organogermanium compounds including diphenylgermane find applications in various areas of synthetic chemistry, materials science, and potentially in specialized applications.

Synthetic Precursor

Diphenylgermane serves as a precursor for the synthesis of more complex organogermanium compounds. Its reactivity at the Ge-H bonds enables various transformations leading to structurally diverse germanium compounds .

Comparison with Silicon Analogs

Related Organogermanium-Sulfur Chemistry

Research on organogermanium-sulfur compounds provides context for understanding the chemistry of diphenylgermane and its potential derivatives.

Germanium-Sulfur Compounds

Several classes of organogermanium-sulfur compounds have been reported in the literature:

  • Tetraalkyl- and tetraaryl-thiogermanes (Ge(SR)₄)

  • Bis-trialkyl(aryl) sulfides (R₃GeSGeR₃)

  • Trialkylgermanethiol derivatives (R₃GeSH)

  • Compounds of types R₂GeS, R₂Ge(SCN)₂, and (R₂GeS)₂S

These compounds represent the broader context of organogermanium-sulfur chemistry, which has been less extensively studied compared to other areas of organogermanium chemistry .

Novel Synthetic Approaches

Recent advances in the field include the successful synthesis of:

  • Sodium triphenylgermanethiol ((C₆H₅)₃GeS⁻Na⁺)

  • Disodium diphenylgermanedithiol ((C₆H₅)₂Ge(S⁻Na⁺)₂)

  • Triphenylgermanethiol ((C₆H₅)₃GeSH)

These compounds enable reactions with RX-type compounds to yield various organogermanium-sulfur compounds, expanding the synthetic toolkit available for germanium chemistry .

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